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Compound of Interest

Compound Name: N-Nitroso Ticagrelor

Cat. No.: B13424751

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) regarding the control of nitrosamine impurities during the manufacturing
process of Ticagrelor. This resource is designed to assist in developing robust control
strategies and addressing potential challenges in nitrosamine risk assessment and mitigation.

Frequently Asked Questions (FAQS)
Q1: What are the primary sources of nitrosamine
impurities in the Ticagrelor manufacturing process?

Al: The formation of nitrosamine impurities in pharmaceutical manufacturing, including for
Ticagrelor, is generally linked to the reaction of secondary or tertiary amines with nitrosating
agents.[1][2] Key potential sources include:

o Raw Materials and Reagents: The synthesis of Ticagrelor may involve the use of reagents
like sodium nitrite in the presence of secondary or tertiary amines (e.g., triethylamine), which
is a known risk factor for nitrosamine formation.[3]

o Contaminated Starting Materials: Impurities in starting materials, such as the presence of
nitrites in sodium azide or secondary/tertiary amines in solvents, can contribute to
nitrosamine formation.[1]
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e Cross-Contamination: Using non-dedicated equipment or production lines can lead to cross-
contamination with nitrosamines or their precursors.[2]

e Recovered Materials: The use of recovered solvents, reagents, or catalysts that have not
been adequately purified can introduce nitrosating agents or amines.[2][4]

» Degradation: The degradation of starting materials, intermediates, or the drug substance
itself, potentially in the presence of trace nitrites, can also be a source.[2]

Q2: I've performed a risk assessment and identified a
potential for N-Nitroso-Ticagrelor. What is known about
this specific impurity?

A2: While Ticagrelor is a secondary amine, posing a theoretical risk for the formation of N-
Nitroso-Ticagrelor, recent studies have indicated a different outcome. Research has shown that
when Ticagrelor reacts with nitrosating agents, it tends to form a cyclized 4,5-dihydroisoxazole
derivative instead of the expected N-Nitroso-Ticagrelor.[5][6] This has been confirmed through
techniques like LC-MS and NMR spectroscopy.[5] The uncyclized N-Nitroso-Ticagrelor is
reported to be unstable and highly sensitive to moisture, making its isolation challenging.[5]

Q3: My analysis shows a peak with the same mass as N-
Nitroso-Ticagrelor. How can I confirm its identity?

A3: Since both N-Nitroso-Ticagrelor and its cyclized impurity can have the same molecular
mass, mass spectrometry alone is insufficient for identification.[5] Advanced analytical
techniques are necessary for structural elucidation:

e Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (COSY,
HSQC, HMBC) are crucial for definitively determining the molecular structure and
differentiating between the N-nitroso compound and the cyclized derivative.[5]

« Infrared (IR) Spectroscopy: IR can also help in distinguishing between the two structures.[5]

o Chromatographic Separation: Developing a robust chromatographic method that can
separate the API (Ticagrelor), the potential N-nitroso impurity, and the cyclized impurity is
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key. It has been noted that the cyclized compound may elute before the API, while the
theoretical uncyclized form would elute after.[5]

Q4: What are the recommended analytical methods for
detecting nitrosamine impurities in Ticagrelor?

A4: Regulatory agencies like the FDA recommend the use of highly sensitive and specific
analytical methods for the detection and quantification of nitrosamine impurities.[5] These
include:

e Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used
technique due to its high sensitivity and selectivity for detecting trace levels of nitrosamines
in complex matrices.[7][8]

o Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Particularly useful for more
volatile nitrosamines.[7]

» High-Resolution Mass Spectrometry (LC-HRMS): This technique provides high mass
accuracy, which aids in the identification and quantification of unknown impurities.[7][9]

Method validation is critical to ensure accuracy and reliability.[1]
Troubleshooting Guide

Issue: Confirmatory testing indicates the presence of a
nitrosamine impurity above the acceptable intake (Al)
limit.

Potential Root Causes & Corrective Actions:

e Presence of Nitrites and Amines in the Same Step:

o Solution: Modify the synthesis to avoid the concurrent presence of nitrosating agents and
secondary/tertiary amines. If unavoidable, proceed to the next steps.[10]

e pH Control:
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o Solution: Nitrosamine formation is often favored under acidic conditions.[1][4] A patent for
Ticagrelor preparation suggests that controlling the pH, particularly through successive
washings after each reaction step, can significantly reduce nitrosamine impurities to
undetectable levels.[3] Implementing stringent pH control during the process and in
washing steps is a critical mitigation strategy.

o Use of Scavengers/Inhibitors:

o Solution: Incorporate nitrite scavengers into the formulation. Commonly used scavengers
include antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E).[11]
[12][13] These compounds react with and eliminate nitrosating agents.

o Raw Material Quality:

o Solution: Implement a robust supplier qualification program.[11] This should include testing
raw materials (starting materials, reagents, solvents) for the presence of nitrites and
amines.[10]

Logical Flow for Nitrosamine Risk Mitigation
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Caption: Workflow for nitrosamine risk assessment and mitigation.
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Experimental Protocols
Protocol 1: Generic Method for Confirmatory Testing of
Nitrosamines by LC-MS/MS

This protocol provides a general framework. Specific parameters must be optimized and
validated for the Ticagrelor drug substance and product.

e Sample Preparation:
o Accurately weigh a sample of Ticagrelor API or crushed tablets.

o Dissolve and dilute the sample in a suitable solvent (e.g., methanol, acetonitrile, or a
mixture with water). The choice of solvent should ensure the stability of both Ticagrelor
and the target nitrosamines.

o Perform solid-phase extraction (SPE) if matrix effects are significant and pre-concentration
is required.

o Chromatographic Conditions (Example):

[e]

Column: A C18 stationary phase column suitable for polar compounds.
o Mobile Phase A: 0.1% Formic acid in water.
o Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

o Gradient: A suitable gradient to separate the nitrosamines from the API and other
impurities.

o Flow Rate: 0.2-0.5 mL/min.
o Column Temperature: 30-40 °C.
o Injection Volume: 5-10 pL.

e Mass Spectrometry Conditions (Example):
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[e]

lonization Source: Electrospray lonization (ESI) in positive mode.

o

Detection Mode: Multiple Reaction Monitoring (MRM).

[¢]

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each
target nitrosamine for confident identification and quantification.

[¢]

Source Parameters: Optimize gas temperatures, gas flows, and voltages to maximize
sensitivity for the target analytes.

e Quantification:

o Use a standard curve prepared with certified reference standards of the target
nitrosamines.

o The limit of quantification (LOQ) must be sufficiently low to detect nitrosamines at or below
the acceptable intake (Al) limit.

Protocol 2: pH Control during Synthesis Washing Steps

This protocol outlines a key process control to mitigate nitrosamine formation based on patent
literature.

» Post-Reaction Quenching: After the reaction step where a nitrosating agent is used or could
be present, quench the reaction mixture as per the established manufacturing process.

e Aqueous Wash 1 (Acidic):

o Perform a wash with an acidic aqueous solution (e.g., dilute HCI or citric acid) to remove
basic impurities.

o Monitor and record the pH of the aqueous layer, ensuring it is within the specified acidic
range.

e Agueous Wash 2 (Basic):

o Perform a subsequent wash with a basic aqueous solution (e.g., sodium bicarbonate or
sodium carbonate solution) to neutralize the organic layer and remove acidic impurities.
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o Monitor and record the pH of the aqueous layer, ensuring it is within the specified basic
range. This step is critical as a non-acidic environment significantly reduces the rate of
nitrosamine formation.[11]

¢ Final Water Washes:

o Perform one or more washes with purified water until the pH of the aqueous layer is
neutral (e.g., pH 6.5-7.5).

o Confirm the final pH before proceeding to the next manufacturing step.

 In-Process Control (IPC): Implement pH measurement at each washing step as a mandatory
in-process control.

Data Presentation
Table 1: Acceptable Intake (Al) Limits for Common
Nitrosamine Impurities

The following table provides the FDA-recommended acceptable intake limits for some common
nitrosamine impurities. These serve as a reference for setting specification limits.

Nitrosamine Impurity Abbreviation Acceptable Intake (ng/day)
N-nitrosodimethylamine NDMA 96

N-nitrosodiethylamine NDEA 26.5

N-nitroso-N-methyl-4-

aminobutanoic acid NMBA %

N-nitrosodiisopropylamine NDIPA 26.5
N-nitrosoethylisopropylamine NEIPA 26.5

N-nitrosodibutylamine NDBA 26.5

Note: These are general limits. The Al for a specific Nitrosamine Drug Substance-Related
Impurity (NDSRI) like N-Nitroso-Ticagrelor would need to be determined based on substance-
specific data or other recommended approaches.[14][15]
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Visualization of Control Strategies
Decision Tree for Nitrosamine Control
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for Ticagrelor Process
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No
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and Lifecycle Management
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Caption: Decision tree for implementing nitrosamine control strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13424751#control-strategies-for-nitrosamine-
impurities-in-ticagrelor-manufacturing-process]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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